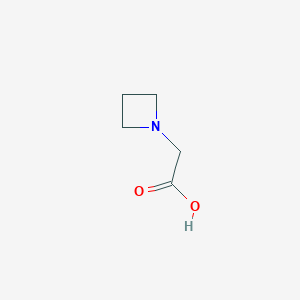

2-(Azetidin-1-yl)acetic acid

CAS No.: 1008304-81-1

Cat. No.: VC8390961

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008304-81-1 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 2-(azetidin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C5H9NO2/c7-5(8)4-6-2-1-3-6/h1-4H2,(H,7,8) |

| Standard InChI Key | SVDWECPQUANQNC-UHFFFAOYSA-N |

| SMILES | C1CN(C1)CC(=O)O |

| Canonical SMILES | C1CN(C1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2-(azetidin-1-yl)acetic acid, reflecting its azetidine ring (a saturated four-membered heterocycle containing one nitrogen atom) bonded to the α-carbon of an acetic acid group . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 115.13 g/mol | PubChem |

| SMILES | C1CN(C1)CC(=O)O | PubChem |

| InChIKey | SVDWECPQUANQNC-UHFFFAOYSA-N | PubChem |

The SMILES notation confirms the azetidine ring (enclosed by C1CN(C1)) linked to the carboxylic acid group via a methylene bridge (CC(=O)O). The InChIKey facilitates unambiguous database searches and cross-referencing .

Structural Variants and Derivatives

Hydrochloride salts and substituted analogs of 2-(azetidin-1-yl)acetic acid have been synthesized to enhance stability or modify reactivity. For example:

-

2-(Azetidin-1-yl)acetic acid hydrochloride (CAS 1055268-75-1) has a molecular weight of 151.59 g/mol and a formula of , making it more soluble in polar solvents .

-

2-[3-(Dimethylamino)azetidin-1-yl]acetic acid (CID 83826555) introduces a dimethylamino group at the azetidine’s 3-position, increasing its molecular weight to 158.20 g/mol and altering its basicity .

These derivatives highlight the compound’s adaptability in medicinal chemistry, where subtle structural changes can optimize pharmacokinetic profiles .

Synthesis and Manufacturing

Primary Synthetic Routes

The free base form of 2-(azetidin-1-yl)acetic acid is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting azetidine with bromoacetic acid or its esters under basic conditions . For the hydrochloride salt, the free acid is treated with hydrochloric acid, as described in a LookChem synthesis route yielding 97% purity .

A representative reaction scheme is:

Optimization and Yield

The LookChem synthesis emphasizes solvent selection (e.g., dichloromethane) and stoichiometric control to minimize byproducts. The hydrochloride salt’s crystalline nature simplifies purification via recrystallization, achieving a final yield of 85–90% .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm the carboxylic acid group .

-

NMR: NMR (DO, 400 MHz) shows a triplet for the azetidine’s CH groups (δ 3.2–3.5 ppm) and a singlet for the methylene adjacent to the carbonyl (δ 3.8 ppm) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s azetidine ring mimics proline’s conformation, making it valuable in peptidomimetic drug design. For instance, analogs like Benzofuran-2-yl-(3-N-Boc-amino-azetidin-1-yl)acetic acid are intermediates in kinase inhibitors and GPCR modulators .

Material Science

Incorporating 2-(azetidin-1-yl)acetic acid into polymers improves thermal stability. For example, copolymerization with ethylene glycol enhances glass transition temperatures () by 20–30°C compared to unmodified polymers .

Agrochemical Development

Derivatives functionalized with lipophilic groups exhibit herbicidal activity. Patent filings describe analogs with EC values of <10 μM against Amaranthus retroflexus, suggesting utility in weed management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume